YL-0919
Descripción
YL-0919 (Hypidone Hydrochloride) is a novel antidepressant with a unique dual pharmacological profile: it acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist . Additionally, it exhibits 5-HT6 receptor agonism and Sigma1R activation, contributing to its multimodal therapeutic effects . Preclinical studies demonstrate its rapid onset of action (within 7 days in rodent models), antidepressant, anxiolytic, and pro-cognitive effects, as well as neuroplasticity-enhancing properties such as increased dendritic complexity and synaptic strength . YL-0919 also normalizes hypothalamic-pituitary-adrenal (HPA) axis dysfunction and upregulates neurotrophic factors (BDNF, pCREB) in stress-induced models . Its chemical structure is distinct from existing antidepressants, offering advantages in synthesis, solubility, and brain bioavailability .
Propiedades
Número CAS |
1339339-18-2 |
|---|---|
Sinónimos |
YL-0919 |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Pharmacological Properties
YL-0919 exhibits a unique pharmacological profile characterized by its dual action as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist . This dual mechanism is significant because it allows YL-0919 to enhance serotonergic neurotransmission while also modulating receptor activity, which may lead to improved therapeutic outcomes in mood disorders.
Key Mechanisms of Action
- Serotonin Transporter Inhibition : YL-0919 demonstrates high affinity for the serotonin transporter, inhibiting serotonin reuptake and increasing extracellular serotonin levels .
- 5-HT1A Receptor Modulation : As a partial agonist at the 5-HT1A receptor, YL-0919 can enhance serotonergic signaling in a controlled manner, potentially reducing side effects associated with full agonists .
- mTOR Pathway Activation : Research indicates that YL-0919 may promote synaptogenesis through the activation of the mammalian target of rapamycin (mTOR) pathway, contributing to its rapid antidepressant effects .
Scientific Research Findings
Research studies have consistently demonstrated the efficacy of YL-0919 in preclinical models of depression and anxiety. Below are summarized findings from notable studies:
Case Studies
Case studies involving YL-0919 have focused on its clinical implications and real-world applications in treating mood disorders.
- Case Study 1 : A clinical trial investigated the effects of YL-0919 on patients with major depressive disorder who had not responded to standard SSRIs. Results indicated significant improvements in depressive symptoms within two weeks of treatment, with minimal side effects reported.
- Case Study 2 : An observational study evaluated the anxiolytic effects of YL-0919 in patients with generalized anxiety disorder. Participants reported reduced anxiety levels and improved quality of life metrics after six weeks of treatment.
Comparación Con Compuestos Similares
Pharmacological Mechanisms
YL-0919’s dual action on 5-HT reuptake inhibition and 5-HT1A partial agonism aligns it with Vilazodone (a clinically approved SPARI). However, YL-0919 further distinguishes itself through:
- 5-HT6 receptor agonism , which enhances cognitive function .
- Sigma1R activation , linked to rapid antidepressant effects and neuroprotection .
- Stronger modulation of mTOR/GSK-3β pathways compared to fluoxetine (Flx), promoting synaptic plasticity .
Key Contrasts :
Behavioral Efficacy
Depression Models :
- YL-0919 and Flx both reverse chronic unpredictable stress (CUS)-induced behavioral deficits (e.g., sucrose preference, latency to feed) . However, YL-0919 acts faster: in monkeys, YL-0919 alleviates depression-like behaviors (huddling, self-clasping) within 9 days , whereas Flx requires 17 days .
- YL-0919 enhances hippocampal long-term potentiation (LTP) in rats after 7 days , while Flx requires 21 days .
Anxiety Models :
Neuroplasticity and Synaptic Effects
- Dendritic Complexity: YL-0919 (1.25–2.5 mg/kg) and Flx (10 mg/kg) similarly increase hippocampal dendritic length and branching in CUS rats . However, YL-0919 uniquely upregulates pCREB/CREB and BDNF in the prefrontal cortex (PFC) and hippocampus, promoting synaptic resilience .
Synaptic Signaling :
Cognitive and Anti-Inflammatory Effects
- Cognitive Enhancement: YL-0919 improves performance in Morris water maze and novel object recognition tests via 5-HT6 receptor activation, a feature absent in Vilazodone and Flx .
Q & A
Q. What are the primary pharmacological targets of YL-0919, and how are they validated in preclinical models?
YL-0919 exhibits dual activity as a Sigma-1 receptor agonist and serotonin reuptake inhibitor (SERT) . Target validation involves:
- Radioligand binding assays (e.g., Ki values: 0.196 nM for Sigma-1, 0.726 nM for SERT) to quantify receptor affinity .
- Functional assays : Inhibition of cAMP production in cells expressing 5-HT1A receptors and 5-HT uptake inhibition in cortical synaptosomes (YL-0919 is 18–25× more potent than fluoxetine in blocking 5-HT reuptake) .
- Antagonist reversal studies : Sigma-1 antagonist BD-1047 and 5-HT1A antagonist WAY-100635 block YL-0919’s behavioral and biochemical effects, confirming receptor-specific mechanisms .
Q. Which animal models are used to evaluate YL-0919’s neuroprotective and antidepressant effects?
- Traumatic Brain Injury (TBI) : Male C57BL/6 mice subjected to controlled cortical impact (CCI) assess motor recovery (balance beam test), cognitive deficits (Morris water maze), and neuronal survival (Nissl/TUNEL staining) .
- Chronic Unpredictable Stress (CUS) : Rats/mice exposed to variable stressors (e.g., isolation, forced swim) evaluate antidepressant efficacy via sucrose preference, novelty-suppressed feeding (NSF), and locomotor activity .
- Postpartum Depression (PPD) : Estrogen-withdrawn mice model hormone-sensitive depressive behaviors, with YL-0919 restoring GABA/glutamate balance and dendritic complexity in the hippocampus .
Q. How do behavioral assays demonstrate YL-0919’s efficacy in TBI and depression models?
- Tail Suspension Test (TST)/Forced Swim Test (FST) : Acute YL-0919 (2.5 mg/kg, p.o.) reduces immobility time in mice within 3–7 days, outperforming fluoxetine (requires 21 days) .
- Morris Water Maze : YL-0919 improves spatial memory post-TBI by increasing platform crossings and reducing latency, linked to upregulated BDNF and synaptic proteins (PSD95/synapsin1) .
- Open Field Test (OFT) : No locomotor hyperactivity is observed, ruling out nonspecific stimulant effects .
Advanced Research Questions
Q. How does YL-0919’s dual action on Sigma-1 and SERT enhance its therapeutic profile compared to single-target agents?
- Synergistic neuroprotection : Sigma-1 activation reduces oxidative stress (via Nrf2/GSH upregulation), while SERT inhibition elevates synaptic serotonin, promoting neuroplasticity (BDNF/mTOR pathways) .
- Faster onset : In TBI mice, YL-0919 improves motor function by Day 3, whereas SA-4503 (Sigma-1 agonist) and fluoxetine require longer durations .
- Inflammation modulation : YL-0919 suppresses microglial activation (Iba1+ cell reduction) and NF-κB-driven cytokines (TNF-α/IL-1β), addressing both excitotoxicity and neuroinflammation .
Q. What methodologies identify YL-0919’s antioxidant mechanisms in TBI models?
- ROS quantification : Dihydroethidium (DHE) staining shows reduced reactive oxygen species (ROS) in TBI mice treated with YL-0919 .
- Biochemical assays : Elevated glutathione (GSH) and reduced malondialdehyde (MDA) confirm oxidative stress mitigation .
- Nrf2 pathway analysis : Western blotting reveals increased phosphorylated Nrf2 (Ser40), enhancing antioxidant gene transcription .
Q. How do studies resolve contradictions in receptor-specific contributions (e.g., Sigma-1 vs. 5-HT1A) to YL-0919’s effects?
- Cell-type-specific knockdowns : Astrocyte-specific Sigma-1 deletion in mice abolishes YL-0919’s anti-inflammatory effects, while neuronal 5-HT1A knockdowns impair antidepressant responses .
- Calcium imaging : YL-0919 rapidly increases Ca²⁺ flux in dorsal raphe nucleus (DRN) 5-HT neurons via Sigma-1, independent of 5-HT1A .
- Dose-dependent receptor engagement : Low doses (1.25 mg/kg) predominantly affect SERT, while higher doses (2.5–5 mg/kg) activate Sigma-1 pathways .
Data Contradictions and Interpretation
Q. Why do some studies report YL-0919’s effects on 5-HT1A receptors, while others emphasize Sigma-1?
- Model-dependent outcomes : In TBI, Sigma-1 dominates due to oxidative stress pathology, whereas in depression, 5-HT1A/SERT interactions are critical for serotonin modulation .
- Temporal differences : Acute antidepressant effects (3–7 days) rely on Sigma-1-mediated calcium signaling, while chronic effects (14–21 days) involve 5-HT1A-driven synaptic plasticity .
Q. How do researchers control for off-target effects in YL-0919 studies?
- Broad receptor screening : YL-0919 shows negligible affinity (>1,000 nM) for 50+ GPCRs, ion channels, and transporters (e.g., DAT, NET) .
- Genetic models : Sigma-1 or 5-HT1A knockout mice validate target specificity .
- Pharmacological blockers : Co-administration of BD-1047 (Sigma-1 antagonist) or WAY-100635 (5-HT1A antagonist) isolates receptor-specific effects .
Methodological Recommendations
- For TBI studies : Combine laser speckle contrast imaging (LSCI) to monitor cerebral blood flow with Sholl analysis for microglial morphology .
- For depression models : Use single-cell RNA-seq to map astrocyte-neuron crosstalk and voltammetry for real-time serotonin monitoring .
- For oxidative stress : Pair DHE staining with Nrf2 ChIP-seq to link ROS reduction to transcriptional changes .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
